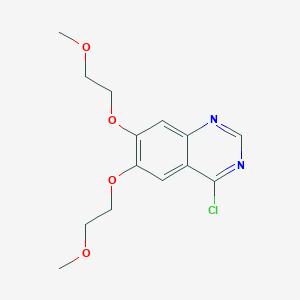

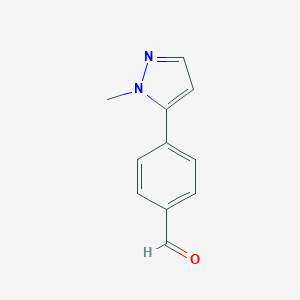

4-(1-甲基-1H-吡唑-5-基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

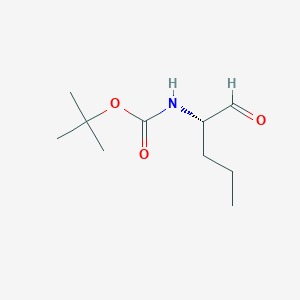

Synthesis Analysis

Synthesis of related pyrazole compounds often involves condensation reactions under specific conditions. For example, microwave-induced synthesis has been utilized for creating related pyrazole derivatives efficiently in solvent-free conditions, showcasing modern techniques in compound formation (Karale et al., 2002). Additionally, palladium-catalyzed oxidative carbonylation has been applied to synthesize structurally similar compounds, demonstrating the diversity of synthetic methods available for pyrazole derivatives (Bacchi et al., 2004).

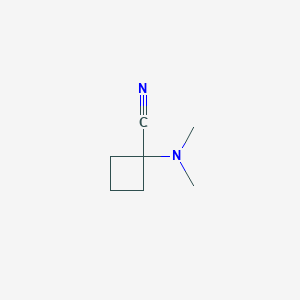

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives reveals significant insights. Compounds with the pyrazole moiety have been characterized using various spectroscopic methods, providing detailed information on the molecular conformation and interactions, such as hydrogen bonding and charge distribution, which are essential for understanding the compound's behavior and reactivity (Portilla et al., 2007).

Chemical Reactions and Properties

Pyrazole derivatives participate in diverse chemical reactions, reflecting their reactive nature. These reactions can include cycloadditions, nucleophilic substitutions, and electrophilic additions depending on the substituents and reaction conditions. The chemical properties are significantly influenced by the molecular structure, particularly the electron distribution and polarity within the molecule (Dzvinchuk, 2007).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, of pyrazole derivatives, are crucial for their application in various fields. X-ray crystallography, thermal analysis, and solubility tests are commonly used to characterize these aspects. For example, studies have shown that pyrazole compounds can exhibit different crystalline forms and solubilities based on their molecular structure and substituents (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde and related compounds, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present and the overall molecular structure. These properties are crucial for the compound's applications in synthetic chemistry and its biological activity (Alizadeh et al., 2013).

科学研究应用

Heterocyclic Compound Synthesis

4-(1-甲基-1H-吡唑-5-基)苯甲醛在合成各种杂环化合物中起着重要作用。它用于导致形成具有潜在药物化学应用的复杂分子的反应。例如,它参与了Hantzsch反应的改性,产生了类似5-(1H-苯并咪唑-2-基)-1H-吡唑并[3,4-b]吡啶的化合物,由于其结构复杂性和潜在生物活性而显著重要(Dzvinchuk, 2007)。

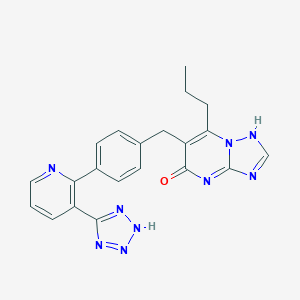

药物化学和药物设计

在药物化学中,该化合物用于开发具有药理活性的分子。例如,吡唑和苯并咪唑衍生物已被广泛研究其药物应用。这些杂环系统在同一分子中的混合导致了具有显著抗糖尿病潜力的化合物的产生,表明其在药物设计和发现中的价值(Ibraheem et al., 2020)。

材料化学

在材料化学中,4-(1-甲基-1H-吡唑-5-基)苯甲醛用于合成新颖的杂环化合物,然后通过X射线晶体学进行确认。这些杂环化合物可能在材料科学中具有应用,考虑到其独特的结构特征和潜在的化学性质(Kariuki et al., 2022)。

化学合成和催化

该化合物用于各种合成过程,显示了其在化学合成中的多功能性。它参与了复杂分子的快速合成,如4H-4-氧代-1-苯并吡喃-3-基和1,3-二芳基吡唑-4-基丙酸,展示了其在促进化学转化中的作用(Reddy & Rao, 2006)。

抗氧化研究

该化合物已被用于合成噻唑和其他衍生物,然后作为抗氧化添加剂进行评估,表明其在增强材料氧化稳定性方面具有潜在应用(Amer et al., 2011)。

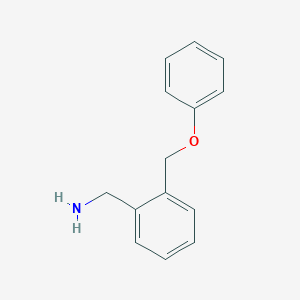

抗菌剂

其衍生物已被研究用于抗菌性能,展示了其在新型抗菌剂开发中的作用,这是药物化学中的一个重要方面(Ahmed et al., 2006)。

安全和危害

属性

IUPAC Name |

4-(2-methylpyrazol-3-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNVJHWXCUOBSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443017 |

Source

|

| Record name | 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |

CAS RN |

179055-28-8 |

Source

|

| Record name | 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179055-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)

![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)

![N-[3-(dimethylaminodiazenyl)phenyl]-2-piperidin-1-ylacetamide](/img/structure/B64849.png)